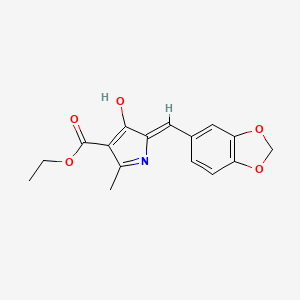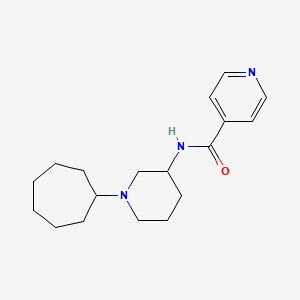![molecular formula C21H23FN4O2 B6135943 (2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone](/img/structure/B6135943.png)
(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrazole ring, and a quinoline ring, each contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with ethylene oxide under basic conditions.
Synthesis of the Pyrazole Ring: This involves the condensation of hydrazine with ethyl acetoacetate, followed by cyclization.
Construction of the Quinoline Ring: This is typically synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Halogenating Agents: Chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications such as toys and medical devices.
Uniqueness
(2-Ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone stands out due to its multi-ring structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(2-ethylmorpholin-4-yl)-[2-(1-ethylpyrazol-4-yl)-6-fluoroquinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-3-16-13-25(7-8-28-16)21(27)18-10-20(14-11-23-26(4-2)12-14)24-19-6-5-15(22)9-17(18)19/h5-6,9-12,16H,3-4,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIFKFPFJOJIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CN(N=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)


![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B6135899.png)
![1-(4-Chlorophenyl)-3-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B6135915.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
